molecular formula C9H14N2 B066530 N-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine CAS No. 177337-08-5

N-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine

Cat. No. B066530
CAS RN: 177337-08-5
M. Wt: 150.22 g/mol
InChI Key: NYGOKRSIGCKLLX-UHFFFAOYSA-N
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Description

N-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine, also known as MT-45, is a synthetic opioid analgesic. It was first synthesized in the 1970s by a team of researchers at Purdue Pharma. MT-45 has been found to be a potent analgesic, with effects similar to those of morphine. However, it has also been found to have a number of drawbacks, including a high potential for abuse and addiction.

Mechanism Of Action

N-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It also has some affinity for the delta-opioid receptor. N-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine is metabolized primarily by the liver, and its metabolites are excreted in the urine.
Biochemical and Physiological Effects:
N-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine has a number of biochemical and physiological effects. It has been found to be a potent analgesic, with effects similar to those of morphine. It also has sedative and anxiolytic effects, and can cause respiratory depression. N-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine has been found to have a high potential for abuse and addiction, and can cause a number of adverse effects, including nausea, vomiting, and constipation.

Advantages And Limitations For Lab Experiments

N-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine has a number of advantages and limitations for use in lab experiments. One advantage is that it is a potent analgesic, which makes it useful for studying the mechanisms of pain perception. However, its potential for abuse and addiction makes it difficult to use in studies involving human subjects. In addition, its effects on the central nervous system can make it difficult to interpret the results of experiments.

Future Directions

There are a number of future directions for research on N-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine. One area of interest is its potential as a treatment for chronic pain. Researchers are also interested in studying its effects on the central nervous system, particularly its potential for causing addiction and dependence. In addition, there is interest in developing new synthetic opioids that have fewer adverse effects than N-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine.

Synthesis Methods

N-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine can be synthesized through a number of different methods. One common method involves the reaction of 2,3-dihydro-1H-inden-2-amine with methyl iodide in the presence of a strong base such as potassium tert-butoxide. The resulting product is then reduced using lithium aluminum hydride to yield N-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine.

Scientific Research Applications

N-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine has been the subject of a number of scientific studies, particularly in the field of pain management. Researchers have investigated its potential as a treatment for chronic pain, as well as its effects on the central nervous system. N-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine has also been studied for its potential to cause addiction and dependence, as well as its potential to interact with other drugs.

properties

CAS RN

177337-08-5

Product Name

N-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

N-methyl-1,2,3,7a-tetrahydroisoindol-3a-amine

InChI

InChI=1S/C9H14N2/c1-10-9-5-3-2-4-8(9)6-11-7-9/h2-5,8,10-11H,6-7H2,1H3

InChI Key

NYGOKRSIGCKLLX-UHFFFAOYSA-N

SMILES

CNC12CNCC1C=CC=C2

Canonical SMILES

CNC12CNCC1C=CC=C2

synonyms

3aH-Isoindol-3a-amine,1,2,3,7a-tetrahydro-N-methyl-(9CI)

Origin of Product

United States

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